molecular formula C6H5FO2S B2496440 (5-Fluoro-2-thienyl)acetic acid CAS No. 1378843-23-2

(5-Fluoro-2-thienyl)acetic acid

Cat. No.: B2496440
CAS No.: 1378843-23-2
M. Wt: 160.16
InChI Key: GLDKCGZLWWJOIY-UHFFFAOYSA-N
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Description

“(5-Fluoro-2-thienyl)acetic acid” is a chemical compound with the molecular formula C6H5FO2S . It is also known as fluoro(3-thienyl)acetic acid .


Synthesis Analysis

The synthesis of “this compound” could potentially involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered thiophene ring with a fluorine atom at the 5-position and an acetic acid group attached . The average mass of the molecule is 160.166 Da, and the monoisotopic mass is 159.999435 Da .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction could be a key process in the chemical reactions involving “this compound”. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C6H5FO2S), average mass (160.166 Da), and monoisotopic mass (159.999435 Da) . More detailed properties such as melting point, boiling point, and density were not found in the retrieved sources .

Safety and Hazards

The safety data sheet for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed . While this does not directly apply to “(5-Fluoro-2-thienyl)acetic acid”, it suggests that similar precautions may be necessary.

Future Directions

Thiophene-based analogs, such as “(5-Fluoro-2-thienyl)acetic acid”, have attracted interest due to their potential as biologically active compounds . Future research may focus on improving the synthesis of these compounds and exploring their biological effects .

Properties

IUPAC Name

2-(5-fluorothiophen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDKCGZLWWJOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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